Anti-inflammatory agent 21
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Overview
Description
Anti-inflammatory agent 21 is a compound known for its potent anti-inflammatory properties It is part of a class of compounds that inhibit the activity of specific enzymes and pathways involved in the inflammatory response
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 21 typically involves multi-step organic reactions. One common synthetic route includes the condensation of specific aromatic amines with aldehydes, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts such as acids or bases, and solvents like ethanol or acetonitrile to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Anti-inflammatory agent 21 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including reflux or room temperature
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anti-inflammatory agent 21 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: It serves as a tool to investigate the molecular pathways involved in inflammation and immune response.
Medicine: It is explored for its therapeutic potential in treating inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control processes .
Mechanism of Action
The mechanism of action of anti-inflammatory agent 21 involves the inhibition of key enzymes and pathways that mediate inflammation. Specifically, it targets enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces the production of these mediators, thereby alleviating inflammation .
Comparison with Similar Compounds
Anti-inflammatory agent 21 can be compared with other similar compounds, such as:
Diclofenac: A nonsteroidal anti-inflammatory drug (NSAID) that also inhibits COX enzymes but has a different chemical structure.
Celecoxib: A selective COX-2 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Ibuprofen: Another NSAID with a broader spectrum of activity but potentially more side effects .
Uniqueness: this compound is unique due to its specific molecular structure, which allows for selective inhibition of certain inflammatory pathways. This selectivity can result in fewer side effects compared to other anti-inflammatory agents .
Properties
Molecular Formula |
C24H21FO6 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
3-[[4-[(4-fluorophenyl)methoxy]phenyl]-hydroxymethyl]-5,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C24H21FO6/c1-28-18-11-19-21(20(12-18)29-2)24(27)31-23(19)22(26)15-5-9-17(10-6-15)30-13-14-3-7-16(25)8-4-14/h3-12,22-23,26H,13H2,1-2H3 |
InChI Key |
YGDONXMKUYARJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)OC2C(C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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